Technical Whitepaper: Ethane-1,1,2,2-tetracarboxylic Acid (CAS 4378-76-1)
Technical Whitepaper: Ethane-1,1,2,2-tetracarboxylic Acid (CAS 4378-76-1)
[1][2][3]
Executive Summary
Ethane-1,1,2,2-tetracarboxylic acid (CAS 4378-76-1) is a tetra-functional organic acid characterized by a high density of carboxyl groups on a short ethane backbone.[1][2] Unlike simple dicarboxylic acids (e.g., succinic or glutaric acid), this compound exhibits unique acidity, chelation potential, and thermal reactivity due to the geminal arrangement of its carboxyl groups.[1]
Primarily utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as a cross-linking intermediate in polymer chemistry, its utility is often limited by its thermal instability—specifically its tendency to undergo decarboxylation.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, handling protocols, and applications, distinguishing it rigorously from its unsaturated analog, ethenetetracarboxylic acid.[1]
Chemical Identity & Physiochemical Profile[2][4][5][6][7][8][9][10][11]
Ethane-1,1,2,2-tetracarboxylic acid consists of two methine carbons connected by a single bond, each substituted with two carboxylic acid groups.[1] This crowded steric environment drives its high reactivity and acidity.
Identity Data[2][5][7][9][10][12]
| Parameter | Specification |
| CAS Registry Number | 4378-76-1 |
| IUPAC Name | Ethane-1,1,2,2-tetracarboxylic acid |
| Synonyms | 1,1,2,2-Ethanetetracarboxylic acid; Dimalonic acid |
| Molecular Formula | C₆H₆O₈ |
| Molecular Weight | 206.11 g/mol |
| SMILES | OC(=O)C(C(=O)O)C(C(=O)O)C(=O)O |
| InChI Key | XWENCHGJOCJZQO-UHFFFAOYSA-N |
Physiochemical Properties[2]
| Property | Value / Description | Note |
| Physical State | White crystalline solid | Hygroscopic |
| Melting Point | Decomposes >150–160 °C | Critical: Decarboxylates to succinic acid before/during melting.[1][2] |
| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, Toluene).[1] |
| Acidity (pKa) | Polyprotic (4 dissociable protons) | First pKa < 2.5 (est.) due to inductive effect of geminal -COOH groups. |
| Stereochemistry | Achiral (Meso/Racemic interconverting) | C-C bond rotation averages the conformation in solution; solid state packing varies. |
Synthesis & Production Strategies
The synthesis of ethane-1,1,2,2-tetracarboxylic acid is classically achieved through the oxidative dimerization of malonic ester derivatives, followed by hydrolysis.[1] This route avoids the use of unstable ethene precursors.
Core Synthesis Protocol: Oxidative Coupling
The most robust method involves the dimerization of diethyl sodiomalonate using iodine or electrochemical oxidation.
Step-by-Step Methodology:
-
Enolate Formation: Diethyl malonate is treated with sodium ethoxide (NaOEt) in dry ethanol to generate the sodium enolate.
-
Oxidative Dimerization: Iodine (I₂) is added dropwise to the enolate solution. The iodine acts as an oxidant, coupling two enolate radicals to form the tetraethyl ester.
-
Hydrolysis: The ester is hydrolyzed using concentrated HCl or NaOH followed by acidification.
-
Caution: Temperature control is vital during hydrolysis. Exceeding 60°C can trigger premature decarboxylation.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from malonate precursors to the target tetra-acid, highlighting the critical thermal degradation path.[1][2]
Reactivity & Degradation Mechanisms[2][3]
Understanding the instability of CAS 4378-76-1 is crucial for its application.[1][2] The compound is a "gem-dicarboxylic acid," a class known for thermal instability.[1]
Thermal Decarboxylation
Upon heating, geminal carboxyl groups facilitate a cyclic transition state that allows for the extrusion of CO₂.
-
Mechanism: The proton of one carboxyl group hydrogen-bonds to the carbonyl oxygen of the geminal carboxyl group, forming a 6-membered transition state.[2]
-
Product: The primary decomposition product is Succinic Acid (after losing 2 moles of CO₂).
-
Implication: All drying steps must be conducted under vacuum at temperatures < 50°C .[2]
Coordination Chemistry (MOFs)
The tetra-anion (ethane-1,1,2,2-tetracarboxylate) acts as a bridging ligand.[1][2]
-
Chelation Mode: It typically coordinates to metal centers (e.g., Lanthanides, Ca²⁺, Zr⁴⁺) in a bis-bidentate or bridging fashion.[1]
-
Advantage: The short ethane bridge imposes a rigid distance between metal clusters, often resulting in high-density frameworks with small pore apertures, suitable for selective gas separation (e.g., H₂/CO₂).[1]
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
Researchers utilize this ligand to synthesize rare-earth MOFs (e.g., the CAU-34 family).[1][2] The high charge density of the tetra-anion allows for strong electrostatic interactions with hard metal ions (Ln³⁺), yielding robust materials with high thermal stability once coordinated (the lattice energy stabilizes the ligand against decarboxylation).[1]
Cross-Linking Agents
In polymer science, the tetra-acid serves as a cross-linker for polyols and polyamines.[1] The four acid groups allow for the formation of 3D networks.
-
Protocol: React with polyvinyl alcohol (PVA) or chitosan.
-
Condition: Reaction must be catalyzed by weak acid/base at moderate temperatures to avoid ligand degradation before cross-linking is complete.
Experimental Protocols
Characterization via Titration
Due to the close proximity of the carboxyl groups, the four pKa values overlap significantly. A potentiometric titration is required to determine precise dissociation constants in a specific solvent system.
Reagents:
-
0.1 M NaOH (standardized).
-
Analyte solution (approx. 1 mM in degassed water).
Procedure:
-
Dissolve 20 mg of CAS 4378-76-1 in 50 mL deionized water.[1][2]
-
Purge with N₂ to remove dissolved CO₂ (which interferes with acidity measurements).
-
Titrate with 0.1 M NaOH, recording pH every 0.05 mL.
-
Analysis: Expect a shallow inflection point. The first two protons dissociate readily; the third and fourth are less acidic due to electrostatic repulsion from the dianion.
Storage & Handling[2]
-
Storage: Store at -20°C or 2-8°C under inert atmosphere (Argon).
-
Moisture: The compound is hygroscopic; store in a desiccator.
-
Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).[1]
References
-
Smolecule. (2024). Ethane-1,1,2,2-tetracarboxylic Acid | 4378-76-1.[3][1][2][4] Link
-
NIST Chemistry WebBook. (2025). 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester (CAS 632-56-4).[1][5][6] Link
-
Organic Syntheses. (1925). Ethyl Propane-1,1,2,3-tetracarboxylate (Analogous Synthesis). Coll. Vol. 1, p.272.[1] Link[1][2]
-
PubChem. (2025).[7][5] Ethane-1,1,2,2-tetracarboxylic acid (Compound Summary). Link
-
ResearchGate. (2019). Isostructural Family of Rare‐Earth MOFs Synthesized from 1,1,2,2‐Tetrakis(4‐phosphonophenyl)ethylene (Contextual MOF synthesis). Link
-
Master Organic Chemistry. (2022). Decarboxylation of Malonic Acid Derivatives. Link
Sources
- 1. CAS 5464-22-2: 1,1,2,2-Ethanetetracarboxylic acid, 1,1,2,2… [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. ethane-1,1,2,2-tetracarboxylic acid | CAS#:4378-76-1 | Chemsrc [chemsrc.com]
- 4. 4378-76-1|Ethane-1,1,2,2-tetracarboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate | C14H22O8 | CID 79090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetraethyl ethane-1,1,2,2-tetracarboxylate | SIELC Technologies [sielc.com]
- 7. Tetramethyl ethane-1,1,2,2-tetracarboxylate | C10H14O8 | CID 79589 - PubChem [pubchem.ncbi.nlm.nih.gov]
